molecular formula C12H12FNO B2670240 7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole CAS No. 2197055-65-3

7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole

Cat. No. B2670240
CAS RN: 2197055-65-3
M. Wt: 205.232
InChI Key: VQVIVSKGHHLPOL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole” is not directly provided in the available resources. It might be part of larger molecules like (2S)-N- {(lS)-\ -Cyano-2- [4-(7-fluoro-3 -methyl-2-oxo-2, 3 -dihy dro- 1 ,3 -benzoxazol-5 - yl)phenyl]ethyl } - 1 ,4-oxazepane-2-carboxamide .

Scientific Research Applications

Radiopharmaceutical Synthesis

7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole and its derivatives have been explored in the development of radiopharmaceuticals for medical imaging. A study outlined a concise radiosynthesis method for a tau radiopharmaceutical, emphasizing the compound's potential in imaging paired helical filaments of tau, a hallmark of Alzheimer's disease. This simplified synthesis method could facilitate widespread clinical adoption for early Alzheimer's diagnosis (Shoup et al., 2013).

Antiviral Research

The antiviral properties of indole derivatives have been extensively investigated. For example, one study highlighted the discovery of a novel HIV-1 attachment inhibitor, demonstrating the potential of fluoroindole derivatives in interfering with critical viral-host interactions necessary for HIV infection (Wang et al., 2003).

Synthetic Chemistry

Indole derivatives are central to various synthetic chemistry applications, enabling the creation of diverse molecular structures. Research has focused on developing efficient synthesis methods for fluoromethyl indol-3-yl ketones, showcasing the compound's utility in organic synthesis (Yao et al., 2016).

Antivirulence Compounds

The search for novel antivirulence strategies against persistent bacterial infections has led to the identification of 7-fluoroindole as a promising candidate. It has been found to inhibit biofilm formation and quorum-sensing-regulated virulence factors in Pseudomonas aeruginosa without promoting antibiotic resistance, offering a potential therapeutic approach for managing bacterial infections (Lee et al., 2012).

Neuroleptic Activity

Some fluoroindole derivatives have shown significant neuroleptic-like activity, indicating their potential use in developing treatments for neurological disorders. Their ability to exhibit prolonged effects compared to traditional neuroleptics suggests a promising area for future pharmacological exploration (Welch et al., 1980).

properties

IUPAC Name

7-fluoro-3-(oxolan-3-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO/c13-11-3-1-2-9-10(6-14-12(9)11)8-4-5-15-7-8/h1-3,6,8,14H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVIVSKGHHLPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=CNC3=C2C=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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